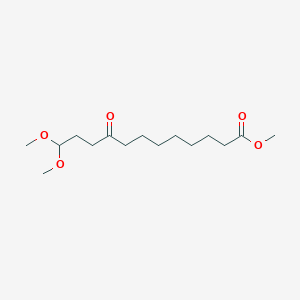
4-Nitro-2-(prop-1-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-2-(prop-1-en-1-yl)phenol is an organic compound with the molecular formula C9H9NO3 It is a derivative of phenol, characterized by the presence of a nitro group (-NO2) and a prop-1-en-1-yl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(prop-1-en-1-yl)phenol typically involves the nitration of 2-(prop-1-en-1-yl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
化学反応の分析
Types of Reactions
4-Nitro-2-(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The phenolic hydroxyl group (-OH) can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature.
Reduction: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids (e.g., aluminum chloride).
Major Products Formed
Reduction: 4-Amino-2-(prop-1-en-1-yl)phenol.
Oxidation: Quinones.
Substitution: Halogenated or alkylated derivatives of this compound.
科学的研究の応用
4-Nitro-2-(prop-1-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Nitro-2-(prop-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
4-Nitrophenol: Similar structure but lacks the prop-1-en-1-yl group. It is widely used as a precursor in organic synthesis and as a standard in enzymatic assays.
2-Nitrophenol: Similar structure but with the nitro group in a different position. It is used in the synthesis of dyes and as an intermediate in the production of pharmaceuticals.
4-Allylphenol: Similar structure but lacks the nitro group. It is used in the synthesis of fragrances and flavoring agents.
Uniqueness
4-Nitro-2-(prop-1-en-1-yl)phenol is unique due to the presence of both the nitro group and the prop-1-en-1-yl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in research and industry.
特性
CAS番号 |
103851-62-3 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC名 |
4-nitro-2-prop-1-enylphenol |
InChI |
InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2-6,11H,1H3 |
InChIキー |
FHMFFBJNEANCDK-UHFFFAOYSA-N |
正規SMILES |
CC=CC1=C(C=CC(=C1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
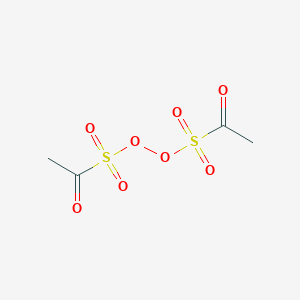
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
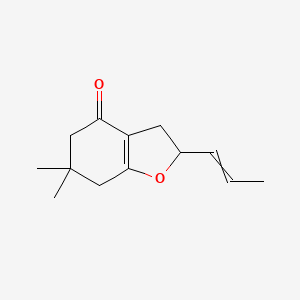
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)
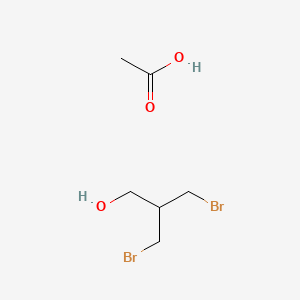
![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)
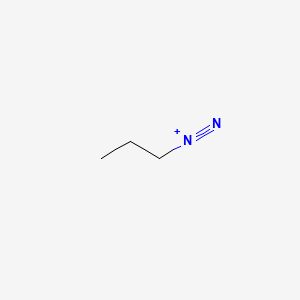
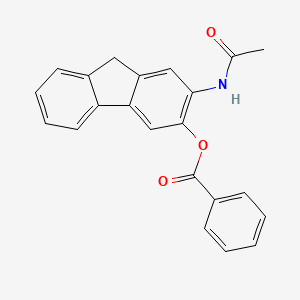
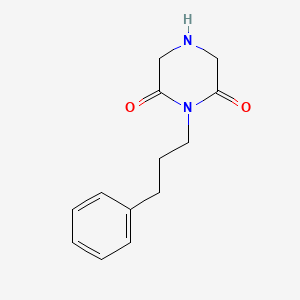
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
